molecular formula C23H46N7O7PS B12411521 2-Methylthio-AMP diTEA

2-Methylthio-AMP diTEA

Cat. No.: B12411521
M. Wt: 595.7 g/mol
InChI Key: KILPFOKXXXUFNN-IDIVVRGQSA-N
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Description

This compound is primarily used as an inhibitor of ADP-dependent platelet aggregation . It has significant applications in scientific research, particularly in the fields of cardiovascular disease and platelet function studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthio-AMP diTEA involves the reaction of 2-Methylthioadenosine with phosphoric acid to form 2-Methylthioadenosine 5′-monophosphate. This intermediate is then reacted with triethylamine to produce the diTEA salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is usually produced in solid form and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Methylthio-AMP diTEA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

2-Methylthio-AMP diTEA has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in studies of platelet function and cardiovascular diseases.

    Medicine: Investigated for its potential therapeutic effects in inhibiting platelet aggregation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

2-Methylthio-AMP diTEA exerts its effects by selectively and directly antagonizing the P2Y12 receptor. This inhibition prevents ADP-dependent platelet aggregation, thereby reducing the risk of thrombus formation. The molecular targets involved include the P2Y12 receptor and associated signaling pathways that regulate platelet activation and aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and direct antagonism of the P2Y12 receptor. Unlike other compounds, it does not significantly inhibit thrombin, PAR1-AP, PAR4-AP, or ADP-mediated platelet Ca2+ mobilization .

Properties

Molecular Formula

C23H46N7O7PS

Molecular Weight

595.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine

InChI

InChI=1S/C11H16N5O7PS.2C6H15N/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;2*1-4-7(5-2)6-3/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);2*4-6H2,1-3H3/t4-,6-,7-,10-;;/m1../s1

InChI Key

KILPFOKXXXUFNN-IDIVVRGQSA-N

Isomeric SMILES

CCN(CC)CC.CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

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